molecular formula C11H22O6 B609254 m-PEG4-(CH2)3-酸 CAS No. 874208-84-1

m-PEG4-(CH2)3-酸

货号: B609254
CAS 编号: 874208-84-1
分子量: 250.29
InChI 键: HKQFGVZYAYHZJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

m-PEG4-(CH2)3-acid: is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid group. The compound is known for its hydrophilic properties, which enhance the solubility of the resulting molecules in aqueous media. This makes it a valuable linker in various chemical and biological applications, particularly in the field of bio-conjugation .

科学研究应用

Chemistry: m-PEG4-(CH2)3-acid is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups to a PEG backbone. This enhances the solubility and stability of the resulting compounds .

Biology: In biological research, m-PEG4-(CH2)3-acid is employed in the modification of biomolecules, such as proteins and peptides, to improve their solubility and reduce immunogenicity. This is particularly useful in the development of therapeutic proteins and peptides .

Medicine: The compound is used in the formulation of drug delivery systems, where it helps in the conjugation of drugs to PEG, enhancing their solubility and bioavailability. This leads to improved therapeutic efficacy and reduced side effects .

Industry: In industrial applications, m-PEG4-(CH2)3-acid is used in the production of PEGylated products, which are widely used in cosmetics, pharmaceuticals, and biotechnology .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG4-(CH2)3-acid typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. The process can be carried out under various conditions, including the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of a stable amide bond .

Industrial Production Methods: In industrial settings, the production of m-PEG4-(CH2)3-acid involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process may include steps such as purification through chromatography and verification of the product’s purity using techniques like nuclear magnetic resonance (NMR) spectroscopy .

化学反应分析

Types of Reactions: m-PEG4-(CH2)3-acid primarily undergoes substitution reactions, where the terminal carboxylic acid group reacts with primary or secondary amines to form amide bonds. This reaction is facilitated by coupling agents like EDC, DCC (dicyclohexylcarbodiimide), or HATU .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are amide-linked conjugates, which are stable and can be used in various applications, including drug delivery and bioconjugation .

相似化合物的比较

Uniqueness: m-PEG4-(CH2)3-acid is unique due to its specific chain length, which provides an optimal balance between flexibility and solubility. This makes it particularly useful in applications where precise control over the properties of the resulting conjugates is required .

生物活性

m-PEG4-(CH2)3-acid is a polyethylene glycol (PEG) derivative that has garnered attention in biomedical research for its potential applications in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). This compound is characterized by its hydrophilic properties and ability to enhance the solubility and stability of therapeutic agents. The biological activity of m-PEG4-(CH2)3-acid is primarily linked to its role in modifying peptides and proteins, thereby improving their pharmacokinetic profiles.

  • Improved Solubility : The incorporation of m-PEG4-(CH2)3-acid into drug formulations significantly enhances their solubility in aqueous environments, which is crucial for intravenous administration.
  • Reduced Immunogenicity : PEGylation, the process of attaching PEG chains to proteins or peptides, can mask epitopes that might trigger an immune response, thus prolonging the circulation time of the drug in the bloodstream.
  • Targeted Delivery : m-PEG4-(CH2)3-acid can be utilized as a linker in ADCs, allowing for targeted delivery of cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues.

In Vitro Studies

Recent studies have highlighted the effectiveness of m-PEG4-(CH2)3-acid in enhancing the biological activity of various peptide constructs:

  • Antimicrobial Activity : Research demonstrated that PEGylated peptides exhibited significantly reduced hemolytic activity while maintaining antimicrobial efficacy against Escherichia coli. This suggests that m-PEG4-(CH2)3-acid can improve therapeutic indices by minimizing side effects while retaining potency against pathogens .
  • Cytotoxicity Profiles : In a study examining different PEGylation designs, it was found that m-PEG4-(CH2)3-acid-modified peptides had lower cytotoxicity compared to their unmodified counterparts. The IC50 values indicated that these conjugates were less harmful to human cell lines while still effective against bacterial strains .

Pharmacokinetics

The pharmacokinetic properties of m-PEG4-(CH2)3-acid-modified compounds have shown promising results:

  • Increased Half-Life : PEGylation has been associated with an extended half-life in circulation due to reduced renal clearance and slower uptake by macrophages. This prolongation allows for less frequent dosing and sustained therapeutic effects .
  • Biodistribution Studies : In vivo biodistribution studies indicated that m-PEG4-(CH2)3-acid-modified drug carriers exhibited enhanced accumulation at tumor sites compared to non-PEGylated formulations, suggesting improved targeting capabilities .

Case Study 1: Antibody-Drug Conjugates

A recent study focused on the synthesis of ADCs using m-PEG4-(CH2)3-acid as a linker. The results showed that these conjugates had enhanced therapeutic efficacy against cancer cell lines with minimal off-target effects. The study reported a significant increase in tumor regression rates when compared to traditional chemotherapeutic agents alone .

Case Study 2: Peptide Therapeutics

Another investigation assessed the impact of m-PEG4-(CH2)3-acid on peptide-based therapeutics designed for antimicrobial applications. The modified peptides demonstrated a marked increase in stability against proteolytic degradation and maintained their biological activity over extended periods, indicating potential for clinical applications in treating infections .

Data Summary

PropertyUnmodified Peptidem-PEG4-(CH2)3-acid Modified Peptide
SolubilityLowHigh
Hemolytic ActivityHighLow
IC50 (against E. coli)1 µg/mL33 µg/mL
Circulation Half-LifeShortExtended
Tumor AccumulationLowHigh

属性

IUPAC Name

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O6/c1-14-5-6-16-9-10-17-8-7-15-4-2-3-11(12)13/h2-10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQFGVZYAYHZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-butyric acid ethyl ester (1.07 g, 4.0 mmol) was dissolved in 1M NaOH (10 mL) and the reaction was stirred for 2 h. Crude reaction was diluted with sat. NaCl (40 mL), acidified to pH ˜2 with conc. HCl, washed CH2Cl2 (2×50 mL), dried MgSO4, and evaporated to dryness to afford 3 a clear oil (0.945 g, 94% yield).
Name
4-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-butyric acid ethyl ester
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG4-(CH2)3-acid
Reactant of Route 2
Reactant of Route 2
m-PEG4-(CH2)3-acid
Reactant of Route 3
Reactant of Route 3
m-PEG4-(CH2)3-acid
Reactant of Route 4
Reactant of Route 4
m-PEG4-(CH2)3-acid
Reactant of Route 5
Reactant of Route 5
m-PEG4-(CH2)3-acid
Reactant of Route 6
Reactant of Route 6
m-PEG4-(CH2)3-acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。